

# 2-Aminoisobutyronitrile structural formula and isomers

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## Compound of Interest

Compound Name: 2-Amino-2-methylpropanenitrile

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An In-depth Technical Guide to 2-Aminoisobutyronitrile: Structural Formula and Isomers

This technical guide provides a comprehensive overview of 2-aminoisobutyronitrile, including its structural formula, its various isomers, physicochemical properties, and common synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## 2-Aminoisobutyronitrile: Core Structure

2-Aminoisobutyronitrile, also known as 2-amino-2-methylpropionitrile, is an organic compound featuring a nitrile and an amino group attached to the same tertiary carbon.<sup>[1][2]</sup> Its molecular formula is  $C_4H_8N_2$ .<sup>[1]</sup>

Caption: Structural formula of 2-Aminoisobutyronitrile.

## Isomers of 2-Aminoisobutyronitrile ( $C_4H_8N_2$ )

Isomers are compounds that share the same molecular formula but have different structural arrangements. The molecular formula  $C_4H_8N_2$  gives rise to several structural and stereoisomers.<sup>[3][4][5][6]</sup>

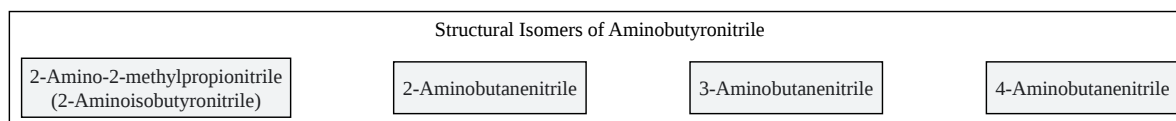
## Structural Isomers

Structural isomers have different connectivity of atoms.<sup>[7]</sup> For  $C_4H_8N_2$ , these primarily include positional isomers, where the amino and cyano groups are at different positions on the butane

backbone, and chain isomers, which involve a branched carbon skeleton.

Key Positional Isomers of Aminobutyronitrile:

- 2-Aminobutanenitrile: The amino and cyano groups are on the second carbon of a butane chain. This molecule contains a chiral center at the second carbon, and therefore exists as a pair of enantiomers (R and S).[8]
- 3-Aminobutanenitrile: The amino group is on the third carbon and the cyano group is on the first. This also possesses a chiral center at the third carbon, leading to enantiomers.[9][10]
- 4-Aminobutanenitrile: The amino group is on the fourth carbon, at the opposite end of the chain from the cyano group.[11]
- 1-Amino-1-cyanopropane: An alternative name for 2-aminobutanenitrile.[8]



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Caption: Key structural isomers of 2-Aminoisobutyronitrile.

## Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. As mentioned, some structural isomers of 2-aminoisobutyronitrile are chiral and exist as enantiomers. 2-Aminoisobutyronitrile itself does not have a chiral center and therefore does not have enantiomers.

## Physicochemical Properties

The properties of 2-aminoisobutyronitrile and its isomers vary based on their molecular structure.

Property	2-Aminoisobutyronitrile	2-Aminobutanenitrile	4-Aminobutanenitrile	Reference
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub>	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub>	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub>	[1][8][11]
Molecular Weight	84.12 g/mol	84.12 g/mol	84.12 g/mol	[1][8][11]
Physical State	Liquid	-	-	[1]
Hydrogen Bond Donor Count	1	1	1	[1][8][11]
Hydrogen Bond Acceptor Count	2	2	2	[2]
Topological Polar Surface Area	49.8 Å <sup>2</sup>	49.8 Å <sup>2</sup>	49.8 Å <sup>2</sup>	[2]
LogP	-0.3	0	-0.6	[1][8][11]

## Experimental Protocols

### Synthesis of $\alpha$ -Aminonitriles: The Strecker Synthesis

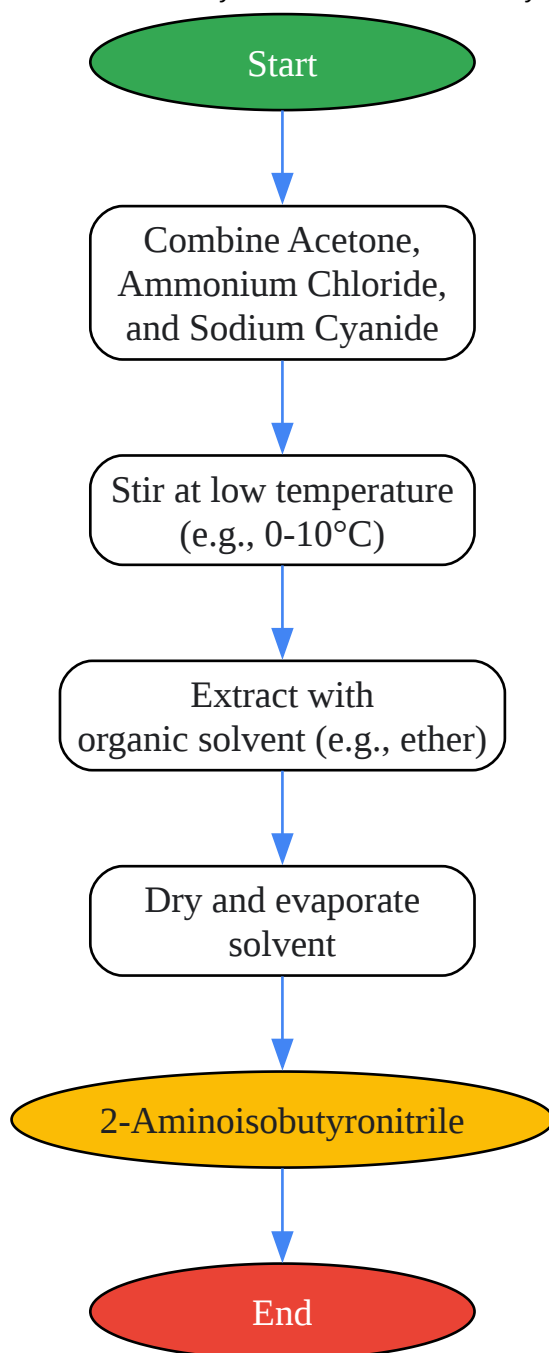
A common method for synthesizing  $\alpha$ -aminonitriles, including 2-aminoisobutyronitrile, is the Strecker synthesis.[12][13] This reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source.

General Protocol for the Synthesis of 2-Aminoisobutyronitrile:

- **Reaction Setup:** A solution of ammonium chloride in water is prepared in a round-bottomed flask and cooled in an ice bath.
- **Addition of Ketone:** Acetone (propanone) dissolved in a suitable solvent like ether is added to the cooled solution with stirring.
- **Cyanide Addition:** A solution of sodium cyanide or potassium cyanide in water is added slowly to the mixture, maintaining a low temperature to control the exothermic reaction.

- **Formation of Aminonitrile:** The reaction mixture is stirred for a period, allowing for the formation of 2-aminoisobutyronitrile from the intermediate acetone cyanohydrin. The excess ammonia is crucial for this step.<sup>[13]</sup>
- **Extraction and Purification:** The product is typically extracted from the aqueous layer using an organic solvent. The organic extracts are then combined, dried, and the solvent is removed to yield the crude aminonitrile, which can be further purified.

Workflow for Strecker Synthesis of 2-Aminoisobutyronitrile



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Caption: Generalized workflow for the Strecker synthesis.

## Characterization Techniques

The structural elucidation and confirmation of 2-aminoisobutyronitrile and its isomers are typically performed using a combination of spectroscopic methods:

- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitrile ( $\text{-C}\equiv\text{N}$ ) and amino ( $\text{-NH}_2$ ) functional groups.[14][15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the differentiation of isomers.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[16]

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